molecular formula C16H15N3O B3142755 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-77-1

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142755
CAS No.: 512190-77-1
M. Wt: 265.31 g/mol
InChI Key: MHUVIPQOTMQDRE-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a chemical compound with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol . It is part of the imidazol-4-one class of heterocycles, five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group, which are significant scaffolds in various research fields . These heterocyclic structures are found in natural products and are investigated for applications in medicinal chemistry and as fluorescent protein chromophores . The 2-aminoimidazole (AI) component of the structure is a key feature in alkaloids obtained from marine sponges and is known for its stability compared to other aminoimidazole isomers . Researchers utilize this compound and its derivatives as versatile building blocks for further chemical synthesis. The exploration of related 1,3,4-oxadiazole and imidazolone hybrids demonstrates the potential of such structures in targeting specific enzymes and proteins, which is a key strategy in the development of new therapeutic agents . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-amino-4-benzyl-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-15-18-14(20)16(19-15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUVIPQOTMQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves the condensation of benzylamine with benzaldehyde, followed by cyclization with glyoxal and ammonia. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties.

Scientific Research Applications

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazolone Derivatives

Compound Name Substituents at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : this compound Benzyl + Phenyl C₁₇H₁₅N₃O 277.33 Rigid aromatic substituents; potential π-π interactions .
Analog 1 : 2-Amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one Furan-2-ylmethyl + 4-Methoxyphenyl C₁₅H₁₅N₃O₃ 285.30 Enhanced solubility due to methoxy and heteroaromatic furan groups .
Analog 2 : 2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one 4-Methylphenyl + 3,4,5-Trimethoxyphenylmethyl C₂₄H₂₅N₃O₄ 419.48 Increased steric bulk; trimethoxy groups may enhance metabolic stability .
Analog 3 : 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one 5-Fluoroindolemethylene C₁₄H₁₂FN₅O 309.32 Fluorine atom improves bioavailability; indole moiety may target serotonin receptors .

Crystallographic and Computational Studies

  • reports the crystal structure of a related imidazolone derivative (3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate), resolved using single-crystal X-ray diffraction. Such studies are critical for understanding conformational flexibility and hydrogen-bonding patterns, which influence drug-receptor interactions .

Biological Activity

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H15N3OC_{16}H_{15}N_3O and a molecular weight of approximately 277.31 g/mol. The structure features an imidazole ring, which is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. The compound's ability to form hydrogen bonds and interact with biological targets is crucial for its efficacy in modulating cellular pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.030 mg/mL
Candida albicans0.015 mg/mL

The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with specific enzymes or receptors that modulate cell proliferation and apoptosis pathways. This interaction is crucial for understanding its therapeutic potential in various diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's efficacy against Staphylococcus aureus demonstrated a notable reduction in bacterial growth at concentrations as low as 0.025 mg/mL, indicating strong antimicrobial properties.
  • Inflammation Modulation : Another investigation assessed the compound's anti-inflammatory effects through the inhibition of NF-kB/AP-1 signaling pathways, showing promising results that warrant further exploration into its use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-oneContains bromophenyl groupEnhanced reactivity
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-oneContains methyl groupDifferent electronic properties
2-Amino-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-oneContains thiophene instead of benzylDifferent heterocyclic structure

The presence of both benzyl and phenyl groups in the target compound distinguishes it from others, influencing its reactivity and biological properties significantly.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one, and what experimental parameters are critical for yield optimization?

  • Methodology :

  • Route 1 : Condensation of amidines with ketones under base-promoted conditions (e.g., KOH/EtOH) to form the dihydroimidazolone core. Reaction time (12–24 hrs) and temperature (80–100°C) significantly impact cyclization efficiency .
  • Route 2 : Multi-step synthesis starting from benzimidazolium chloride derivatives, involving hydrazine hydrate treatment and carbon disulfide-mediated cyclization. Purity of intermediates (e.g., via recrystallization in methanol) is critical to avoid side products .
  • Yield Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Post-reaction, acidify with HCl to precipitate the product, followed by column chromatography (CH₂Cl₂:MeOH 9:1) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), amine protons (δ 4.5–5.5 ppm), and carbonyl groups (δ 160–170 ppm). Use DMSO-d₆ as a solvent to resolve labile protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 320.1652) and fragmentation patterns consistent with imidazolone scaffolds .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths/angles with literature data (e.g., C=O bond ~1.22 Å) .

Advanced Research Questions

Q. What strategies address low regioselectivity in the synthesis of substituted dihydroimidazolones, such as avoiding benzyl group migration?

  • Advanced Methodological Insights :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce unwanted rearrangements .
  • Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during cyclization. Deprotect with TFA post-synthesis .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways. Compare with experimental ¹³C NMR shifts for validation .

Q. How can researchers resolve contradictory bioactivity data for imidazolone derivatives in kinase inhibition assays?

  • Data Contradiction Analysis :

  • Assay Conditions : Ensure consistent buffer pH (7.4), ATP concentration (1 mM), and temperature (25°C). Variations in these parameters can alter enzyme kinetics .
  • Stereochemical Purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate enantiomers. Test each enantiomer separately, as stereochemistry significantly impacts binding affinity .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions. Correlate with molecular docking simulations (AutoDock Vina) to refine SAR hypotheses .

Q. What advanced techniques enable the study of imidazolone stability under physiological conditions?

  • Methodological Framework :

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hrs. Monitor degradation via UPLC-MS (BEH C18 column, 1.7 µm) and identify byproducts (e.g., hydrolyzed amides) .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic liability. Quantify parent compound depletion using LC-MS/MS with isotopically labeled internal standards .

Experimental Design & Optimization

Q. How should researchers design experiments to optimize solvent systems for imidazolone crystallization?

  • DOE Approach :

  • Variables : Test solvent polarity (ethanol, acetonitrile, THF), anti-solvents (water, hexane), and cooling rates (0.5–2°C/min).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. Prioritize solvents with Hansen solubility parameters close to the compound’s (δD ~18 MPa¹/², δP ~6 MPa¹/²) .

Q. What statistical methods are recommended for analyzing dose-response data in imidazolone-based cytotoxicity assays?

  • Data Analysis Protocol :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Validate with bootstrap resampling (n=1000) to estimate confidence intervals.
  • ANOVA with Tukey’s Test : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends. Exclude outliers using Grubbs’ test (α=0.05) .

Applications in Drug Discovery

Q. How can imidazolone derivatives be leveraged as building blocks for angiotensin II receptor antagonists?

  • Synthetic Strategy :

  • Functionalize the amino group with sulfonamide moieties (e.g., via H₂SO₄/SOCl₂ activation) to enhance binding to the AT1 receptor.
  • Introduce lipophilic substituents (e.g., trifluoromethyl) at the benzyl position to improve membrane permeability (logP >3.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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